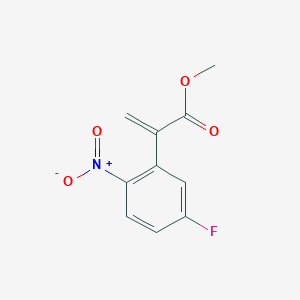

Methyl 2-(5-fluoro-2-nitrophenyl)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Electrochemical Properties and Anticancer Activity

Methyl 2-(5-fluoro-2-nitrophenyl)acrylate has been studied for its electrochemical properties, which are crucial in understanding its anticancer activity. It behaves typically like nitroaromatics in aprotic media and displays high stability in its electrogenerated nitro radical anion form. This stability is especially pronounced in dimethylformamide and tetrabutylammonium perchlorate. The compound, in its reduced form, interacts with glutathione in phosphate buffer, influencing its reduction behavior. Such electrochemical characteristics suggest that it can be considered a bioreductive agent with glutathione depleting function, which is significant in its anticancer applications (Goulart et al., 2007).

Antimalarial Activity

Further, a related compound, [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone, has been identified as a novel lead for antimalarial agents. Its structure-activity relationship shows that the acyl residue at the 2-amino group of the benzophenone core must be a phenylacetic acid substructure with specific substitutions for effective antimalarial activity (Wiesner et al., 2003).

Application in Polymer Synthesis and Characterization

In polymer science, methyl 2-(5-fluoro-2-nitrophenyl)acrylate derivatives have been used in the synthesis and characterization of copolymers. These studies involve understanding the reactivity ratios of monomers and the properties of resulting polymers, such as thermal stability and molecular weight. Such polymers find applications in various specialty coatings and materials due to their unique properties like low surface tension, non-wettability by water and oil, and antifouling properties (Thamizharasi et al., 1996; Thamizharasi et al., 1999).

Other Applications

- Synthesis of novel anti-microbial agents, where derivatives of methyl 2-(5-fluoro-2-nitrophenyl)acrylate play a role in the development of effective anti-microbial materials (Manivannan, 2020).

- Development of photoconducting nonlinear optical side-chain polymers, where carbazole derivatives of the compound are synthesized to possess both photoconductivity and nonlinear optical properties (Kim et al., 1999).

properties

IUPAC Name |

methyl 2-(5-fluoro-2-nitrophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO4/c1-6(10(13)16-2)8-5-7(11)3-4-9(8)12(14)15/h3-5H,1H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGGYMKJIHQMJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)C1=C(C=CC(=C1)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(5-fluoro-2-nitrophenyl)acrylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Tert-butyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2356319.png)

![N-(4-chlorophenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2356330.png)

![Methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2356333.png)

![Tert-butyl 5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2356334.png)

![2-[4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2356335.png)

![2,2-dimethyl-1,4-dihydro-2H-benzo[1,3]oxazine](/img/structure/B2356336.png)

![N-(3-bromophenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2356338.png)